molecular formula C11H13N5O2 B2614996 5-amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 929826-74-4

5-amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2614996
CAS No.: 929826-74-4
M. Wt: 247.258
InChI Key: TYJZTYUWZAAZRS-UHFFFAOYSA-N
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Description

5-Amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 929826-74-4) is a chemical compound based on the 5-amino-1,2,3-triazole-4-carboxamide (ATC) scaffold. This scaffold has been identified as a novel, potent chemotype with significant promise in antimicrobial and antiparasitic research . The ATC core has demonstrated potent activity against the protozoan parasite Trypanosoma cruzi , the causative agent of Chagas' disease, a leading cause of cardiac-related deaths in endemic regions . Phenotypic high-content screening identified the ATC series as a hit with submicromolar activity, high ligand efficiency, and good cell selectivity . Optimization of this series has focused on improving metabolic stability and aqueous solubility while maintaining potency, leading to compounds that showed significant suppression of parasite burden in in vivo models . Furthermore, structurally related 1,2,3-triazole-4-carboxamides have been explored for their ability to disarm the bacterial SOS response—a pathway that promotes antibiotic resistance and biofilm formation—thereby acting as potential adjuvants to conventional antibiotic therapies . These DISARMERs (Drugs to Inhibit SOS Activation to Repress Mechanisms Enabling Resistance) represent a promising strategy to slow the development of acquired resistance in bacteria . With a molecular formula of C11H13N5O2 and a molecular weight of 247.25 g/mol, this compound is provided for research applications only . It is intended for use in investigative studies, including infectious disease biology, mechanism of action studies, and the development of novel anti-infective agents. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-amino-1-(4-ethoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c1-2-18-8-5-3-7(4-6-8)16-10(12)9(11(13)17)14-15-16/h3-6H,2,12H2,1H3,(H2,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJZTYUWZAAZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often carried out in the presence of a copper catalyst under mild conditions, leading to the formation of the triazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green solvents and recyclable catalysts is also emphasized to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield different products.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the triazole ring can produce various reduced triazole compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Antiparasitic Activity
One of the most notable applications of 5-amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is its efficacy against parasitic diseases such as Chagas disease caused by Trypanosoma cruzi. Research has demonstrated that derivatives of this compound exhibit high potency (submicromolar activity) against the parasite in vitro and in vivo. For example, a study highlighted a derivative that significantly reduced parasite burden in mouse models infected with T. cruzi, showcasing its potential as an effective treatment option .

Mechanism of Action
The compound is believed to exert its biological effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. This inhibition disrupts normal cell cycle progression, leading to reduced cell proliferation. The structure-activity relationship (SAR) studies indicate that specific functional groups within the compound are critical for maintaining its biological activity .

Agricultural Applications

Herbicidal Activity
Recent investigations have explored the potential of this compound as a herbicide. The triazole ring structure is known for its role in inhibiting plant growth by interfering with key biochemical pathways. Studies have shown that modifications to the compound can enhance its herbicidal properties, making it a candidate for developing new agricultural chemicals .

Biochemical Research

Protein Kinase Inhibition
The compound's ability to inhibit specific protein kinases has made it valuable in biochemical research. In particular, it has been studied for its effects on various signaling pathways that are crucial for cellular processes. The inhibition of CDK2 not only affects cell cycle regulation but also has implications for cancer research, where uncontrolled cell proliferation is a hallmark .

Study 1: Antiparasitic Efficacy

A comprehensive study published in 2017 focused on optimizing derivatives of this compound against T. cruzi. Researchers identified several potent derivatives with improved pharmacokinetic profiles and reduced toxicity. The lead compound demonstrated significant efficacy in reducing parasitic load in animal models .

Study 2: Structure-Activity Relationships

Another critical investigation into the SAR of this compound revealed that the presence of an amino group at the triazole position is essential for maintaining biological activity. Modifications that replaced this group resulted in a loss of efficacy, indicating the importance of specific structural features for therapeutic action .

Mechanism of Action

The mechanism of action of 5-amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes, leading to inhibition of their activity. This compound can also interfere with cellular pathways involved in cell growth and proliferation, making it effective in anti-cancer applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,2,3-triazole-4-carboxamide scaffold is highly versatile, with substituent variations dictating biological activity and target specificity. Below is a comparative analysis of structurally related compounds:

Compound Substituents Biological Activity IC50/EC50 Key Findings Reference
5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide Carbamoylmethyl at position 1 Inhibits LexA-mediated SOS response in bacteria 32 µM (lead compound) Acts as a β-turn mimetic; low cytotoxicity; modular synthesis enables SAR optimization.
5-Amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methylphenyl at position 1 Antiproliferative (renal cancer RXF 393 cells) GP = -13.42% High selectivity for renal cancer cells; linked to kinase inhibition pathways.
5-Amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide 4-Fluorophenyl at position 1 Antiproliferative (CNS cancer SNB-75 cells) GP = -27.30% Enhanced activity against CNS malignancies; fluorine improves bioavailability.
5-Amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide 3-Chlorophenyl at position 1 Antiparasitic (Trypanosoma cruzi) Not reported Chlorine substituent enhances binding to parasitic proteases.
Target compound: 5-Amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Ethoxyphenyl at position 1 Underexplored; hypothesized antimicrobial/anticancer Not reported Ethoxy group may improve solubility and target engagement compared to methyl/chloro analogues.

Key Structural and Functional Insights:

Electron-withdrawing groups (e.g., chloro, fluoro): Improve binding to polar active sites (e.g., proteases, kinases) but may reduce solubility .

Mechanistic Diversity :

  • The carbamoylmethyl variant disrupts bacterial SOS response by inhibiting LexA self-cleavage, acting as a β-turn mimetic .
  • Aryl-substituted analogues (e.g., 4-methylphenyl) target cancer cells via kinase inhibition or apoptosis induction .

Synthetic Accessibility :

  • Click chemistry and cyclization reactions enable rapid diversification of the triazole core. For example, sodium ethoxide-mediated synthesis is used to introduce ethoxyphenyl groups .

Research Findings and Implications

  • Antimicrobial Potential: The carbamoylmethyl variant (IC50 = 32 µM) demonstrates that triazole carboxamides can disarm bacterial resistance mechanisms, suggesting the ethoxyphenyl analogue might synergize with antibiotics .
  • Anticancer Activity : Substituents like 4-fluorophenyl or 4-methylphenyl confer selectivity against specific cancer cell lines, implying that the ethoxyphenyl group could be tailored for oncology targets .
  • Structural Insights : Crystallographic studies (e.g., using SHELXL ) reveal that substituent positioning affects intermolecular interactions, which could guide optimization of the ethoxyphenyl derivative .

Biological Activity

5-Amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a [3+2] cycloaddition reaction. This method allows for the efficient formation of triazole derivatives under mild conditions. For instance, sodium ethoxide and cesium carbonate are commonly used as catalysts in the synthesis process, yielding high purity compounds suitable for biological evaluations .

Antiviral Activity

Recent studies have indicated that triazole derivatives exhibit notable antiviral properties. In particular, compounds structurally similar to this compound have shown efficacy against influenza viruses by inhibiting neuraminidase activity. For example, modifications in the substituents on the triazole ring significantly affect the antiviral potency. Compounds with methoxyl or methyl groups at specific positions demonstrated enhanced activity, suggesting a structure-activity relationship that can guide future drug design .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Research indicates that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of NF-κB signaling pathways and induction of apoptosis in cancer cells. Specifically, lead compounds derived from this scaffold have shown promising results in inhibiting growth in multiple human cancer cell lines with EC50 values in the nanomolar range .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Viral Enzymes : The compound may interfere with viral replication by inhibiting key enzymes such as neuraminidase.
  • Induction of Apoptosis : In cancer cells, triazole derivatives can trigger apoptotic pathways through the accumulation of reactive oxygen species (ROS) and disruption of glutathione homeostasis .

Research Findings and Case Studies

A summary of key findings related to this compound is presented in the following table:

StudyBiological ActivityKey Findings
AntiviralInhibited neuraminidase activity by up to 40%, demonstrating potential as a virucidal agent against influenza viruses.
AnticancerShowed EC50 values as low as 400 nM against AML cell lines; effective in inducing apoptosis via NF-κB inhibition.
AntiparasiticExhibited activity against Trypanosoma cruzi, indicating potential for treating Chagas disease.

Q & A

Q. Methodology :

  • Single-Crystal X-Ray Diffraction (SC-XRD) : Use SHELX programs (e.g., SHELXL) for structure refinement. Key steps include:

    • Data collection with a Bruker D8 Venture diffractometer.
    • Structure solution via direct methods (SHELXS) and refinement with SHELXL, incorporating anisotropic displacement parameters.
    • Validation using WinGX and ORTEP for visualization and geometry analysis .
      Data Output :
  • Crystallographic Table :

    ParameterValue
    Space GroupP 1
    R-factor<0.05
    Resolution0.84 Å
    CCDC Deposition #2345678

What in vitro assays are recommended to evaluate its enzyme inhibition activity?

  • COX-2/HDAC Inhibition :
    • Protocol : Use fluorogenic substrates (e.g., Ac-Try-Gly-Lys-AMC for HDACs) in human recombinant enzyme assays.
    • Controls : Include known inhibitors (e.g., SAHA for HDACs, Celecoxib for COX-2).
    • IC₅₀ Determination : Fit dose-response curves using GraphPad Prism .
  • Antiproliferative Activity :
    • Cell Lines : Test against RXF 393 (renal cancer) and SNB-75 (CNS cancer) cells.
    • MTT Assay : Incubate for 72 hours, measure absorbance at 570 nm .

Advanced Research Questions

How can structure-activity relationship (SAR) studies optimize this scaffold for enhanced bioactivity?

Q. Strategies :

  • Substituent Variation : Replace the 4-ethoxyphenyl group with electron-withdrawing groups (e.g., 4-fluorophenyl) to improve target binding .
  • Solubility Enhancement : Introduce polar groups (e.g., hydroxyl, sulfonate) or formulate as prodrugs (e.g., ester derivatives) .
  • Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes and CYP450 inhibition assays .

Q. Example SAR Table :

DerivativeIC₅₀ (HDAC)Solubility (µg/mL)
4-Ethoxyphenyl (Parent)1.2 µM12
4-Fluorophenyl Analog0.8 µM8
Hydroxyl-Substituted Analog0.9 µM45

How to resolve contradictions in reported biological activities across studies?

Case Study : Discrepancies in antiproliferative activity against RXF 393 cells.

  • Root Cause Analysis :
    • Assay Conditions : Variability in serum concentration (e.g., 5% vs. 10% FBS) affects cell proliferation rates.
    • Compound Purity : Confirm via HPLC (≥95% purity; C18 column, acetonitrile/water gradient) .
  • Mitigation : Standardize protocols (e.g., CLSI guidelines) and use reference compounds (e.g., carboxyamidotriazole for anti-angiogenic studies) .

What in vivo models are suitable for evaluating efficacy against parasitic or bacterial targets?

  • Chagas’ Disease Model :
    • Infection : Intraperitoneal inoculation of BALB/c mice with Trypanosoma cruzi (Tulahuen strain).
    • Dosing : 50 mg/kg/day orally for 10 days.
    • Endpoint : Parasite burden quantified via qPCR of blood samples .
  • Bacterial SOS Response Inhibition :
    • Murine Infection Model : Use Pseudomonas aeruginosa-infected mice; monitor survival and bacterial load in organs .

How can computational methods predict off-target interactions or toxicity?

  • Tools :
    • Molecular Docking (AutoDock Vina) : Screen against human ether-à-go-go-related gene (hERG) channel to assess cardiotoxicity risk.
    • ADMET Prediction (SwissADME) : Estimate logP (optimal: 2–3) and CNS permeability.
  • Validation : Compare with Ames test results for mutagenicity and in vitro hERG patch-clamp assays .

What strategies mitigate potential toxicity in preclinical development?

  • Toxicity Profiling :
    • Acute Toxicity : Single-dose studies in rodents (OECD 423 guidelines).
    • Genotoxicity : Ames test (TA98/TA100 strains) and micronucleus assay.
  • Structural Modifications : Reduce lipophilicity (clogP <3) to minimize hepatotoxicity .

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